molecular formula C12H16N2OS B3056860 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- CAS No. 74819-74-2

6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-

Cat. No.: B3056860
CAS No.: 74819-74-2
M. Wt: 236.34 g/mol
InChI Key: GBTCQVJTQCWMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-: is an organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a tert-butyl group at the second position and a methoxy group at the fifth position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as sodium hydroxide.

    Substitution Reactions: The tert-butyl group can be introduced at the second position through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group can be introduced at the fifth position through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of halogenated or aminated benzothiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex benzothiazole derivatives.
  • Employed in the development of new catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as an antimicrobial and antifungal agent.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
  • Used in the design of new drugs with improved efficacy and reduced side effects.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the development of new materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-
  • 6-Benzothiazolamine, 5-methoxy-
  • 2-(1,1-Dimethylethyl)-5-methoxybenzothiazole

Comparison:

  • 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy- is unique due to the presence of both tert-butyl and methoxy groups, which can influence its chemical reactivity and biological activity.
  • Compared to 6-Benzothiazolamine, 2-(1,1-dimethylethyl)- , the additional methoxy group in the 5-position can enhance its solubility and potentially its biological activity.
  • Compared to 6-Benzothiazolamine, 5-methoxy- , the presence of the tert-butyl group can increase its steric hindrance and affect its interaction with molecular targets.

Properties

IUPAC Name

2-tert-butyl-5-methoxy-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-12(2,3)11-14-8-6-9(15-4)7(13)5-10(8)16-11/h5-6H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTCQVJTQCWMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439295
Record name 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74819-74-2
Record name 6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Reactant of Route 2
Reactant of Route 2
6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Reactant of Route 3
Reactant of Route 3
6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Reactant of Route 4
6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Reactant of Route 5
6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-
Reactant of Route 6
6-Benzothiazolamine, 2-(1,1-dimethylethyl)-5-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.